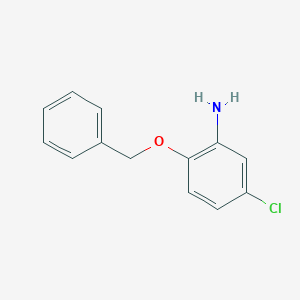![molecular formula C20H27ClN2O3 B499138 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B499138.png)
2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features an adamantyl group, which is a bulky, diamond-like structure, attached to an aminomethyl group. This configuration is further connected to a phenoxyacetamide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of the adamantylamine derivative, which is then reacted with a chloromethoxyphenol compound. The final step involves the acylation of the intermediate product to form the acetamide. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity to enzymes or receptors. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by binding to specific sites and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1-Adamantylamino)methyl]-2-methoxyphenoxy}acetamide
- 2-{4-[(1-Adamantylamino)methyl]-2-ethoxyphenoxy}acetamide
Uniqueness
Compared to similar compounds, 2-[4-[(1-Adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide stands out due to the presence of the chloro group, which can enhance its reactivity and binding properties. This makes it a valuable compound for specific applications where increased reactivity is desired.
Properties
Molecular Formula |
C20H27ClN2O3 |
|---|---|
Molecular Weight |
378.9g/mol |
IUPAC Name |
2-[4-[(1-adamantylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H27ClN2O3/c1-25-17-6-15(5-16(21)19(17)26-11-18(22)24)10-23-20-7-12-2-13(8-20)4-14(3-12)9-20/h5-6,12-14,23H,2-4,7-11H2,1H3,(H2,22,24) |
InChI Key |
JCBVWFUYCRCTJO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Cl)OCC(=O)N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Cl)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B499055.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B499056.png)
![3,4,5-trimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499057.png)
![2-(2-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B499059.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B499062.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methylbenzamide](/img/structure/B499065.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B499066.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B499067.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B499069.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B499070.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B499073.png)
![N-[5-chloro-2-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B499074.png)

![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B499077.png)
